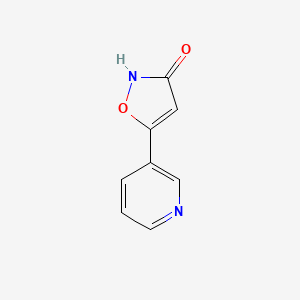

3(2H)-Isoxazolone, 5-(3-pyridinyl)-

Description

Systematic IUPAC Naming Conventions for Isoxazolone and Pyridinyl Moieties

The systematic name, 3(2H)-Isoxazolone, 5-(3-pyridinyl)-, is derived following the established rules of the International Union of Pure and Applied Chemistry (IUPAC). Let's deconstruct the name to understand the underlying structure.

Isoxazolone : This base name indicates a five-membered heterocyclic ring containing one nitrogen and one oxygen atom adjacent to each other (an isoxazole (B147169) ring) and a ketone functional group (=O). The "-one" suffix signifies the carbonyl group, and its position is indicated by the number preceding the name, in this case, "3".

(2H)- : This locant specifies the position of a saturated atom in an otherwise unsaturated heterocyclic system. In this context, it indicates that the nitrogen atom at position 2 is bonded to a hydrogen atom, defining it as a lactam structure. The alternative tautomeric form would be 3-hydroxyisoxazole.

5-(3-pyridinyl)- : This part of the name describes the substituent attached to the isoxazolone ring. "5-" indicates that the substituent is connected to the 5th position of the isoxazolone ring. "Pyridinyl" refers to the six-membered aromatic heterocycle, pyridine (B92270), attached as a substituent. The "3-" within the parenthesis specifies that the pyridine ring is attached to the isoxazolone ring via its carbon atom at position 3.

The numbering of the isoxazolone ring begins at the oxygen atom and proceeds towards the nitrogen atom.

Core Isoxazolone Heterocycle: Electronic and Aromatic Characteristics

The isoxazole ring is an aromatic heterocycle, although its aromaticity is considered weaker than some other five-membered heterocycles like furan or pyrrole (B145914). researchgate.netnih.gov This is due to the presence of two electronegative heteroatoms, oxygen and nitrogen, which influence the electron distribution within the ring. researchgate.net Isoxazoles are generally considered electron-rich systems. researchgate.netuq.edu.au

The introduction of a carbonyl group at the C3 position to form the 3(2H)-isoxazolone ring significantly alters the electronic properties. The carbonyl group acts as an electron-withdrawing group, which influences the reactivity and electron density distribution across the heterocyclic system. A key feature of the isoxazole ring is the relatively weak N-O bond, which can be susceptible to cleavage under certain reaction conditions, such as photolysis, leading to ring-opening. researchgate.netuq.edu.auresearchgate.net

| Property | Description | Citation |

| Ring System | Isoxazole (a five-membered heterocycle with adjacent O and N atoms) | researchgate.netnih.gov |

| Aromaticity | Considered aromatic, but less so than thiazole or furan. | researchgate.netnih.govnih.gov |

| Electronic Nature | Generally electron-rich, but modified by the electron-withdrawing carbonyl group in the isoxazolone form. | researchgate.netuq.edu.au |

| Key Bond Feature | The N-O bond is relatively weak and can undergo cleavage. | researchgate.netuq.edu.auresearchgate.net |

| Acidity | In the parent isoxazole, the proton at the C5 position is the most acidic. | vu.nl |

Positional Isomerism and Regiochemical Considerations in Pyridinyl-Isoxazolones

Positional isomers are compounds that share the same molecular formula and functional groups but differ in the position of these groups on the main structural backbone. nih.gov For 3(2H)-Isoxazolone, 5-(3-pyridinyl)-, several positional isomers are possible by altering the attachment point on either the isoxazolone or the pyridine ring.

For instance, the pyridinyl group could be attached to the C4 position of the isoxazolone ring, yielding 4-(3-pyridinyl)-3(2H)-isoxazolone . Alternatively, the linkage from the pyridine ring could originate from its 2- or 4-position, leading to isomers like 5-(2-pyridinyl)-3(2H)-isoxazolone and 5-(4-pyridinyl)-3(2H)-isoxazolone .

The synthesis of a specific regioisomer is a significant challenge in organic chemistry. The formation of substituted isoxazoles often proceeds via 1,3-dipolar cycloaddition reactions. The regioselectivity of these reactions—that is, which of the possible positional isomers is formed—is governed by a combination of steric and electronic factors of the reacting molecules. chemtube3d.com For example, the synthesis of 3,5-disubstituted isoxazoles is often favored under many conditions, but specific synthetic strategies are required to achieve other substitution patterns, such as the 3,4-disubstituted isomers. mdpi.com

| Isomer Name | Point of Attachment (Isoxazolone Ring) | Point of Attachment (Pyridine Ring) |

| 3(2H)-Isoxazolone, 5-(3-pyridinyl)- | C5 | C3 |

| 3(2H)-Isoxazolone, 4-(3-pyridinyl)- | C4 | C3 |

| 3(2H)-Isoxazolone, 5-(2-pyridinyl)- | C5 | C2 |

| 3(2H)-Isoxazolone, 5-(4-pyridinyl)- | C5 | C4 |

Conformational Aspects of Pyridinyl-Substituted Isoxazolones

This dihedral angle is influenced by a balance of electronic and steric effects. Electronically, a more planar conformation would maximize π-orbital overlap between the two aromatic systems, leading to a more extensive conjugated system. However, steric hindrance between the hydrogen atoms on the adjacent carbons of the two rings can force the rings to twist out of planarity.

Crystallographic studies of similar bi-aryl heterocyclic systems show a wide range of dihedral angles. For example, in one 5-phenylisoxazole derivative, the phenyl and isoxazole rings were found to be nearly coplanar, with a very small dihedral angle. nih.gov In contrast, another study on a different 5-phenyl-1,2-oxazole compound reported dihedral angles between the rings of approximately 25-27°. nih.gov In related pyrazole (B372694) systems, the dihedral angle between a pyrazole ring and an attached phenyl ring was observed to be small, around 5°.

The rotational barrier around the C-C bond connecting the two rings determines the conformational flexibility of the molecule. For many bi-aryl systems, these barriers are relatively low, allowing for rapid interconversion between different rotational conformers at room temperature. chemtube3d.com

| Parameter | Description | Influencing Factors |

| Dihedral Angle | The angle between the plane of the isoxazolone ring and the plane of the pyridine ring. | Steric hindrance between adjacent atoms, electronic effects (conjugation). |

| Rotational Barrier | The energy required to rotate the pyridine ring relative to the isoxazolone ring around the connecting C-C bond. | Size of substituents adjacent to the connecting bond, degree of double-bond character of the connecting bond. |

| Overall Shape | Can range from nearly planar to significantly twisted, depending on the energetic balance of steric and electronic factors. | Intramolecular hydrogen bonding, crystal packing forces (in solid state). |

Properties

Molecular Formula |

C8H6N2O2 |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

5-pyridin-3-yl-1,2-oxazol-3-one |

InChI |

InChI=1S/C8H6N2O2/c11-8-4-7(12-10-8)6-2-1-3-9-5-6/h1-5H,(H,10,11) |

InChI Key |

MUUPDSVOQGYPQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=O)NO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2h Isoxazolone, 5 3 Pyridinyl and Analogues

Strategies for Isoxazolone Ring Construction

The formation of the isoxazolone ring is a pivotal step in the synthesis of the target compound and its analogues. The methodologies employed are diverse, ranging from concerted cycloadditions to stepwise condensations, allowing for the introduction of various substituents at different positions of the heterocyclic ring.

1,3-Dipolar Cycloaddition Reactions in Isoxazole (B147169) Synthesis

One of the most powerful and widely utilized methods for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction, specifically between a nitrile oxide and a dipolarophile, such as an alkyne. rsc.orgresearchgate.net This [3+2] cycloaddition is a type of pericyclic reaction that efficiently forms the five-membered heterocyclic ring in a single step. rsc.org The versatility of this reaction allows for the synthesis of isoxazoles with a wide array of substituents at the 3- and 5-positions, dictated by the structure of the nitrile oxide and the alkyne, respectively. nih.govscispace.com

A critical aspect of isoxazole synthesis via 1,3-dipolar cycloaddition is the generation of the nitrile oxide intermediate, which is often unstable and typically prepared in situ. mdpi.com A common and effective method involves the oxidation of aldoximes. rsc.org Various reagents can be employed for this transformation, including sodium hypochlorite (bleach) in a biphasic system, N-chlorosuccinimide (NCS) with a base like triethylamine (Et3N), and hypervalent iodine reagents such as (diacetoxyiodo)benzene (B116549) (DIB) or [hydroxy(tosyloxy)iodo]benzene (HTIB). nih.govscispace.commdpi.comnih.gov For instance, anhydro-aldose oximes have been used to generate nitrile oxides in situ through a halogenation/base-induced elimination sequence with NCS and Et3N. nih.gov

Once generated, the nitrile oxide rapidly undergoes cycloaddition with an alkyne. To synthesize a 5-(3-pyridinyl) substituted isoxazole, the corresponding dipolarophile would be ethynylpyridine. The reaction between a nitrile oxide (R-CNO) and ethynylpyridine would lead to the formation of the desired 5-(3-pyridinyl)isoxazole ring. The reaction is generally high-yielding and can be performed under mild conditions, making it a preferred route. scispace.comsciforum.net Metal-free versions of this reaction are highly sought after to avoid potential contamination of the products with toxic transition metals. scispace.com Mechanochemical methods, such as ball-milling, have also been developed as a solvent-free, environmentally benign alternative for conducting these cycloadditions. nih.gov

| Nitrile Oxide Precursor | Oxidizing/Generating Agent | Dipolarophile (Alkyne) | Product Type | Reference |

| Aldoxime | Sodium Hypochlorite (Bleach) | Terminal Alkyne | 3,5-Disubstituted Isoxazole | mdpi.com |

| Aldoxime | N-Chlorosuccinimide (NCS) / Et3N | Terminal Alkyne | 3,5-Disubstituted Isoxazole | nih.gov |

| Aldoxime | Hypervalent Iodine Reagent (PIFA) | Terminal Alkyne | 3,5-Disubstituted Isoxazole | scispace.commaynoothuniversity.ie |

| Hydroxyimidoyl Chloride | Base (e.g., Et3N) | Terminal Alkyne | 3,5-Disubstituted Isoxazole | nih.gov |

A significant challenge in the 1,3-dipolar cycloaddition between nitrile oxides and unsymmetrical alkynes is controlling the regioselectivity. The reaction can potentially yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. Under thermal conditions, the reaction of a nitrile oxide with a terminal alkyne typically yields the 3,5-disubstituted isoxazole as the major product, driven by both steric and electronic factors. scispace.commdpi.com This regioselectivity is advantageous when the 5-substituted isomer, such as 5-(3-pyridinyl)-3(2H)-isoxazolone, is the desired product.

Complete regioselectivity for 3,5-disubstituted isoxazoles has been reported in numerous syntheses. scispace.commdpi.com For example, the reaction of various oximes with terminal alkynes, induced by hypervalent iodine reagents, leads exclusively to 3,5-disubstituted products in high yields. scispace.com Similarly, reactions employing anhydro-aldose oximes with various alkynes afford solely the 5-substituted 3-(β-d-glycopyranosyl)isoxazole derivatives. nih.govmdpi.com While catalyst-free cycloadditions often favor the 3,5-isomer, certain metal catalysts can be used to direct the regioselectivity. For instance, copper(I) catalysts typically promote the formation of 3,5-disubstituted isoxazoles, whereas ruthenium(II) catalysis can favor the 3,4-disubstituted regioisomer. maynoothuniversity.iersc.org This control is crucial for accessing the full range of possible isoxazole analogues.

Annulation Reactions for Isoxazol-5(2H)-one Frameworks

Annulation reactions provide an alternative and powerful route to construct cyclic frameworks like isoxazol-5(2H)-ones. These reactions involve the formation of a new ring onto a pre-existing molecule through the formation of two new bonds.

A recently developed method for the synthesis of isoxazol-5(2H)-one derivatives involves a magnesium di-tert-butoxide ((tBuO)₂Mg) promoted [3+2] annulation of δ-acetoxy allenoates with hydroxylamine derivatives. acs.org This strategy efficiently constructs the isoxazol-5(2H)-one core under mild conditions and with a broad substrate scope. The reaction proceeds by the interaction of the allenoate with a hydroxylamine, such as N-benzylhydroxylamine, leading to the formation of a substituted isoxazol-5(2H)-one. The optimized conditions for this transformation have been identified, affording the desired products in high yields. acs.org

The versatility of this method is demonstrated by the successful reaction of various substituted allenoates. A range of functional groups on the aromatic ring of the allenoate, including electron-donating and electron-withdrawing groups, are well-tolerated. This methodology provides a direct pathway to complex isoxazol-5(2H)-one structures that can serve as precursors or analogues of 3(2H)-Isoxazolone, 5-(3-pyridinyl)-.

| Allenoate Substituent (R) | Hydroxylamine | Product | Yield (%) |

| Phenyl | N-Benzylhydroxylamine | (E)-2-Benzyl-3-styrylisoxazol-5(2H)-one | 86 |

| 2-Chlorophenyl | N-Benzylhydroxylamine | (E)-2-Benzyl-3-(2-chlorostyryl)isoxazol-5(2H)-one | 51 |

| 2-Bromophenyl | N-Benzylhydroxylamine | (E)-2-Benzyl-3-(2-bromostyryl)isoxazol-5(2H)-one | 58 |

| 3-Methylphenyl | N-Benzylhydroxylamine | (E)-2-Benzyl-3-(3-methylstyryl)isoxazol-5(2H)-one | 59 |

| 2-Methoxyphenyl | N-Benzylhydroxylamine | (E)-2-Benzyl-3-(2-methoxystyryl)isoxazol-5(2H)-one | 48 |

Data sourced from a study on (tBuO)₂Mg promoted annulations. acs.org

Condensation Reactions with Hydroxylamine Derivatives

Classic condensation reactions represent a fundamental and straightforward approach to the synthesis of isoxazolone rings. These reactions typically involve the cyclocondensation of hydroxylamine or its salts with a 1,3-dicarbonyl compound or an equivalent synthon. nih.gov

For the synthesis of isoxazol-5(4H)-ones, a common method is the three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride. semnan.ac.irmdpi.comtandfonline.com This one-pot synthesis is often catalyzed by a base and can be performed under environmentally friendly conditions, such as in aqueous media or even under natural sunlight. semnan.ac.irnih.gov The reaction proceeds through the initial formation of an oxime with the β-ketoester, followed by intramolecular cyclization. A subsequent Knoevenagel condensation with the aldehyde yields the 4-arylidene-isoxazole-5(4H)-one product. mdpi.com

Another variation involves the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride. ijert.orguobaghdad.edu.iq The chalcone, which can be synthesized from an acetophenone and an aldehyde, undergoes a cyclocondensation reaction with hydroxylamine to form the corresponding isoxazoline (B3343090) ring, which can be a precursor to isoxazolones. ijert.orguobaghdad.edu.iq Similarly, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water provides an efficient and clean route to 5-arylisoxazoles. nih.gov These condensation methods are highly valuable due to their operational simplicity, use of readily available starting materials, and applicability to a wide range of substrates, including heteroaromatic aldehydes, which would be necessary for the synthesis of the 5-(3-pyridinyl) moiety.

Ring Transformation Reactions for Isoxazolone Formation

A notable and specific example of ring transformation to form an isoxazolone ring involves the reaction of highly substituted pyridones with hydroxylamine. Specifically, new ring transformations of 3,5-dinitro-1-(4-nitrophenyl)-4-pyridone and its analogues with hydroxylamine have been shown to yield 4-nitro-5(2H)-isoxazolone. This reaction is significant as it demonstrates that the 4-position of the 4-pyridone ring can behave as an electrophilic site, which is a novel observation in this class of ring transformations. The reaction is rationalized as occurring through a sequence of double ring transformations.

Synthetic Routes to Pyridinyl-Substituted Isoxazolones

The synthesis of 3(2H)-Isoxazolone, 5-(3-pyridinyl)- requires specific strategies to introduce the pyridinyl group at the C5 position of the isoxazolone ring.

Incorporation of the Pyridinyl Moiety

There are two primary strategies for incorporating the pyridinyl moiety onto the isoxazolone core.

Precursor Functionalization: This approach involves starting with a 1,3-dicarbonyl compound that already contains the desired pyridinyl group. For the synthesis of 5-(3-pyridinyl)-3(2H)-isoxazolone, a suitable precursor would be a β-ketoester bearing a 3-pyridinyl group, such as ethyl 3-oxo-3-(pyridin-3-yl)propanoate. The reaction of this pre-functionalized dicarbonyl compound with hydroxylamine leads directly to the formation of the target pyridinyl-substituted isoxazolone.

Multicomponent Reaction Approach: As detailed previously, one-pot three-component reactions provide a highly convergent and efficient method. In this strategy, a pyridine-based aldehyde, such as pyridine-3-carboxaldehyde , is used as the aldehyde component. The condensation reaction between the pyridine (B92270) aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and hydroxylamine hydrochloride directly yields a polyfunctionalized isoxazolone containing the pyridinyl substituent, typically as a 4-(pyridin-3-ylmethylene)-isoxazol-5(4H)-one derivative. semnan.ac.ir

One-Pot Synthetic Approaches to Polyfunctionalized Systems

One-pot, multicomponent reactions (MCRs) are powerful tools for the efficient construction of complex molecules like polyfunctionalized pyridinyl-substituted isoxazolones from simple, readily available starting materials. mdpi.com These reactions align with the principles of green chemistry by minimizing waste, reducing reaction steps, and often allowing the use of environmentally benign solvents like water. nih.gov

The most prevalent one-pot approach for this system is the three-component condensation of an aromatic or heteroaromatic aldehyde, a β-ketoester, and hydroxylamine hydrochloride. mdpi.comsemnan.ac.ir This reaction has been shown to proceed efficiently under various conditions, including in water at room temperature, sometimes accelerated by catalysts like amine-functionalized cellulose or g-C3N4·OH nanocomposites, or even under natural sunlight without any catalyst. mdpi.comsemnan.ac.irnih.gov

The general mechanism involves the initial formation of the 3-substituted-isoxazol-5(4H)-one from the β-ketoester and hydroxylamine, which then undergoes a Knoevenagel condensation with the aldehyde component (e.g., pyridine-3-carboxaldehyde) to yield the final 4-arylidene-isoxazol-5(4H)-one product. mdpi.com This methodology provides a versatile and straightforward route to a wide array of derivatives with high yields. semnan.ac.ir

Table 2: Examples of One-Pot Synthesis of 4-Arylidene-isoxazol-5(4H)-ones

| Aldehyde Component | β-Ketoester Component | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl acetoacetate | cell-Pr-NH2, H2O, RT | 3-Methyl-4-benzylideneisoxazol-5(4H)-one | High | mdpi.com |

| 4-Methylthiazole-5-carboxaldehyde | Ethyl acetoacetate | g-C3N4·OH, H2O, RT | 4-((4-Methylthiazol-5-yl)methylene)-3-methylisoxazol-5(4H)-one | High | nih.gov |

| Various aromatic aldehydes | Ethyl acetoacetate | Natural sunlight, H2O | Various 4-arylidene-3-methylisoxazol-5(4H)-ones | 89-97 | semnan.ac.ir |

| Substituted benzaldehydes | Ethyl 4-chloroacetoacetate | cell-Pr-NH2, H2O, RT | Various 3-(chloromethyl)-4-arylideneisoxazol-5(4H)-ones | Good to High | mdpi.com |

Catalytic and Environmentally Benign Synthetic Procedures

The synthesis of 3(2H)-isoxazolone, 5-(3-pyridinyl)- and its analogues has seen a significant shift towards catalytic and environmentally benign methodologies. These approaches prioritize the use of non-toxic reagents, renewable resources, and energy-efficient conditions, aligning with the principles of green chemistry. Key strategies include multicomponent reactions in aqueous media, the use of biodegradable catalysts, and the application of alternative energy sources like sunlight and ultrasound.

A prevalent and efficient method for synthesizing isoxazolone derivatives is the one-pot, three-component reaction involving a heteroaromatic aldehyde (such as 3-pyridinecarboxaldehyde for the target compound), a β-ketoester (e.g., ethyl acetoacetate), and hydroxylamine hydrochloride. niscpr.res.innih.gov This approach is highly atom-economical and avoids the isolation of intermediates, thereby reducing waste and energy consumption.

Various catalytic systems have been developed to facilitate this transformation under mild and environmentally friendly conditions. These catalysts are often inexpensive, readily available, and, in many cases, recyclable.

One notable approach utilizes sodium malonate as an efficient, commercially available, and dibasic organocatalyst. niscpr.res.in This method employs water as a green solvent and proceeds at room temperature, offering high yields and short reaction times. niscpr.res.in The simplicity of the procedure and the avoidance of hazardous organic solvents make it a highly attractive option. niscpr.res.in

Another green approach involves the use of propylamine-functionalized cellulose (Cell-Pr-NH2) as a biodegradable catalyst. mdpi.com This catalyst is effective in water at room temperature, promoting the formation of 3,4-disubstituted isoxazol-5(4H)-ones with good to high yields. mdpi.com The methodology stands out for its use of a renewable support, energy savings, and generation of less waste. mdpi.com

The use of catalysts derived from agro-waste has also been explored. An agro-waste-based solvent medium has been shown to effectively catalyze the reaction of hydroxylamine hydrochloride and ethyl acetoacetate with various heteroaromatic aldehydes. nih.govrsc.org This method is eco-friendly, avoids hazardous solvents, and provides isoxazole derivatives in high yields. nih.govrsc.org

In addition to innovative catalysts, alternative energy sources have been employed to promote environmentally benign synthesis. Natural sunlight has been utilized as a clean, cheap, and safe energy source for the three-component synthesis of 4-arylidene-isoxazole-5(4H)-ones in water, completely eliminating the need for a catalyst. semnan.ac.ir This method is characterized by very mild reaction conditions, simple work-up, and no environmental pollution. semnan.ac.ir Similarly, ultrasonic irradiation has been used to facilitate the synthesis of isoxazolone derivatives, often in aqueous media, leading to high yields with shorter reaction times. mdpi.com

The table below summarizes various catalytic and environmentally benign methods applicable to the synthesis of 5-heteroaryl isoxazolones, including the target compound 3(2H)-Isoxazolone, 5-(3-pyridinyl)- by utilizing the corresponding pyridine-based aldehyde.

| Catalyst | Solvent | Conditions | Reaction Time | Yield (%) | Reference |

| Sodium Malonate (10 mol%) | Water | Room Temperature | 15-70 min | 85-97 | niscpr.res.in |

| Propylamine-functionalized cellulose (14 mg) | Water | Room Temperature | 25-60 min | 85-98 | mdpi.com |

| Agro-waste extract (WEOFPA) | Glycerol | 60 °C | 30-45 min | 86-92 | nih.govrsc.org |

| None (Sunlight) | Water | Sunlight | 17-40 min | 89-97 | semnan.ac.ir |

| Sodium Chloride | Water | 80 °C | 30-60 min | 89-94 | researchgate.net |

| Pyridinium p-toluenesulfonate | Water | 80 °C | 15-60 min | 82-95 | researchgate.net |

| g-C3N4·OH nanocomposite | Water | Room Temperature | Not Specified | High | nih.gov |

| Itaconic acid | None | Ultrasonic Irradiation (90 W) | 20-35 min | 84-91 | mdpi.com |

These advanced synthetic methodologies highlight a clear trend towards the development of sustainable processes for the production of 3(2H)-Isoxazolone, 5-(3-pyridinyl)- and related compounds. The focus on catalytic efficiency and green reaction conditions not only minimizes the environmental impact but also often leads to improved yields and simplified procedures.

Derivatization and Structure Activity Relationship Sar Studies of 3 2h Isoxazolone, 5 3 Pyridinyl Analogues

Design and Synthesis of Novel Pyridinyl-Isoxazolone Derivatives

The generation of novel pyridinyl-isoxazolone derivatives often involves multi-step synthetic pathways. A common and effective method for creating the isoxazole (B147169) ring is the 1,3-dipolar cycloaddition reaction. This reaction typically involves the in-situ formation of nitrile oxides from corresponding aldoximes, which then react with alkynes to yield 3,5-disubstituted isoxazoles. nih.govnih.gov Various oxidizing agents, such as (diacetoxyiodo)benzene (B116549) (PIDA) or tert-butyl nitrite (B80452) (TBN), can be employed for the generation of nitrile oxides from pyridine (B92270) aldehyde oximes. nih.govnih.gov

Another synthetic approach involves the coupling of pre-functionalized building blocks. For instance, novel isoxazole-carboxamide derivatives have been synthesized through the coupling reaction of 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid with various aniline (B41778) derivatives. researchgate.net This method utilizes coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Furthermore, N-allylation and N-propargylation of heterocyclic systems like pyrazolo[3,4-d]pyrimidin-4(5H)-one can introduce dipolarophiles, which subsequently react with arylnitrile oxides to form new isoxazoline (B3343090) and isoxazole derivatives. nih.gov

Functionalization Strategies for Enhanced Biological Activity

To improve the biological profile of pyridinyl-isoxazolones, various functionalization strategies are employed. These strategies focus on introducing specific substituents at key positions on the heterocyclic rings to optimize interactions with biological targets. For example, the introduction of hydrophobic groups on the phenyl ring of pyridinyl-4,5-2H-isoxazole derivatives has been shown to result in potent biological activities. researchgate.net

In the context of anticancer activity, the sequential design of compounds incorporating a dihydroisoxazole (B8533529) linker and specific substituents, such as a chlorine atom and an aromatic group on the pyridine ring, has been used to optimize anti-tubulin activity. nih.gov The synthesis of indolyl-pyridinyl-propenones with substitutions at the 2- and 5-indolyl positions has revealed that minor structural modifications can lead to profound changes in biological profiles, including inducing methuosis or disrupting microtubule polymerization. nih.gov

Hybrid Compound Synthesis

Molecular hybridization, a rational drug design strategy, involves combining two or more pharmacophores into a single molecule. This approach aims to create multifunctional compounds that can interact with multiple biological targets, potentially leading to enhanced efficacy or a broader spectrum of activity.

Coumarin-Isoxazole-Pyridine Hybrid Scaffolds

A significant area of research has been the synthesis of coumarin-isoxazole-pyridine hybrids. nih.govnih.govnih.gov These hybrids are typically synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides derived from pyridine aldehyde oximes and coumarins bearing a propargyloxy or propargylamino side chain. nih.govnih.govnih.gov The reaction conditions can be varied, utilizing methods such as PIDA at room temperature, microwave irradiation, or TBN under reflux to generate the nitrile oxide in situ. nih.govsemanticscholar.org

These hybrid molecules have been investigated for a range of biological activities, including as inhibitors of lipoxygenase (LOX) and lipid peroxidation. nih.gov For instance, certain coumarin-isoxazole-pyridine hybrids have demonstrated potent LOX inhibitory properties, with some exhibiting moderate to low anticancer activity against various cancer cell lines. nih.govnih.gov

| Compound ID | Linker | Pyridine Position | Coumarin Position | Biological Activity (IC50) | Reference |

| 12b | -O-CH2- | 3-pyridyl | 7-oxy | High anti-lipid peroxidation (90.4%) | nih.gov |

| 13a | -O-CH2- | 4-pyridyl | 7-oxy | LOX inhibitor (IC50 = 5 μM) | nih.govnih.gov |

| 7a | -O-CH2- | Not Specified | 4-oxy | LOX inhibitor (IC50 = 10 μM) | nih.gov |

Isoxazolyl-Oxazolidinone Derivatives

The combination of the isoxazole and oxazolidinone pharmacophores has led to the development of potent antibacterial agents. nih.govnih.gov The synthesis of these hybrids often involves the [3+2] dipolar cycloaddition of nitrile oxides to an alkyne-functionalized oxazolidinone core. nih.gov Another strategy involves coupling a pre-formed isoxazole carboxylic acid with an amine-containing oxazolidinone derivative. nih.gov

These isoxazolyl-oxazolidinone derivatives have shown significant in vitro activity against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.govnih.gov Some of these compounds have exhibited potency comparable or superior to the clinically used antibiotic linezolid (B1675486). nih.govnih.gov The hybridization approach is seen as a promising strategy to overcome antibiotic resistance and mitigate the adverse effects associated with individual pharmacophores. nih.gov

| Hybrid Type | Synthesis Method | Target Organisms | Key Findings | Reference |

| Isoxazolinyl Oxazolidinones | Nitrile oxide cycloaddition | Gram-positive bacteria (susceptible and resistant) | Several analogs were comparable or more potent than linezolid. | nih.gov |

| Substituted Isoxazole-Oxazolidinones | Not specified | Gram-positive strains (including MRSA, VRE) | Some compounds showed activity comparable or superior to vancomycin. | nih.gov |

| Piperazinyl-linked Isoxazoline-Oxazolidinones | Multi-step synthesis | Resistant Gram-positive and Gram-negative bacteria | Showed 2 to 10-fold lower MIC values than linezolid against several strains. | nih.gov |

Isoxazolopyridine Derivatives

Isoxazolopyridines are fused heterocyclic systems where the isoxazole and pyridine rings share a common bond. The synthesis of these compounds can be achieved through various methods, including the annulation of an isoxazole fragment to a pyridine ring or vice versa. semanticscholar.org An efficient method involves the intramolecular nucleophilic substitution of a nitro group in readily available 2-chloro-3-nitropyridines. semanticscholar.org Ultrasound-assisted synthesis has also been reported as a green and efficient method for producing isoxazolo[5,4-b]pyridines from a one-pot reaction of aryl glyoxal, 5-aminoisoxazoles, and malononitrile. semanticscholar.org

These derivatives have been explored for their potential as antiviral agents. For example, 3,6-disubstituted isothiazolo[4,3-b]pyridines, a related class of compounds, have been identified as potent inhibitors of cyclin G-associated kinase (GAK), exhibiting promising antiviral activity against dengue virus.

Structure-Activity Relationship (SAR) Insights for Pyridinyl-Isoxazolones

SAR studies are crucial for understanding how structural modifications influence the biological activity of a compound series. For pyridinyl-isoxazole derivatives, several key SAR insights have been established.

The nature and position of substituents on the various rings play a critical role. For instance, in a series of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles, the presence of a trimethoxyphenyl (TMP) moiety was found to be important for anti-cancer activity, with the TMP ring occupying the colchicine (B1669291) binding domain of β-tubulin. nih.gov The substitution pattern on the pyridine ring of isothiazolo[4,3-b]pyridines was also found to be critical for their GAK inhibitory and antiviral activity.

The linker connecting the different heterocyclic moieties also significantly impacts activity. The incorporation of a dihydroisoxazole linker was a key design element in optimizing the anti-tubulin activity of certain pyridinyl-triazole hybrids. nih.gov

A study on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides revealed that the mutual arrangement of the benzothiazine and pyridine fragments directly influences their analgesic and anti-inflammatory activity.

Influence of Substituents on Biological Efficacy

The biological activity of 5-(3-pyridinyl)-3(2H)-isoxazolone analogues can be significantly modulated by the nature and position of substituents on both the isoxazolone and the pyridinyl moieties. Research on related isoxazole-containing compounds has provided valuable insights into these relationships.

Substituents on the isoxazole ring play a pivotal role in determining the biological profile. For instance, in a series of 3,4-diaryl-5-methylisoxazole derivatives studied for their in vitro growth inhibitory activity against cancer cell lines, the nature of the substituent at the 5-position of the isoxazole ring was found to be critical. acs.org While a methyl group at this position was well-tolerated, its replacement with other groups often led to a decrease in activity. acs.org This suggests that for 5-(3-pyridinyl)-3(2H)-isoxazolone, modifications at the N-2 position or the C-4 position of the isoxazolone ring could be key areas for derivatization to enhance efficacy.

Furthermore, the electronic properties of substituents have been shown to be a determining factor. Studies on various isoxazole derivatives have indicated that the presence of electron-withdrawing groups, such as trifluoromethyl (CF3) or fluoro (F), on an aryl ring attached to the isoxazole core often enhances cytotoxic activities. nih.gov Conversely, electron-donating groups can also positively influence activity in other contexts. For example, in a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, electron-donating substituents on the pyridine ring resulted in more potent anti-mycobacterial inhibition. mdpi.com

The hydrophobicity of the substituents is another critical parameter. In the case of pyridinyl-4,5-2H-isoxazole derivatives, it was observed that compounds bearing hydrophobic groups on the phenyl ring displayed potent in vitro inhibitory activity against the MCF-7 cell line. nih.gov This highlights the importance of tuning the lipophilicity of the molecule to optimize its interaction with biological targets.

The following table summarizes the influence of various substituents on the biological activity of isoxazole analogues, based on findings from related studies.

| Compound Series | Substituent Modification | Observed Effect on Biological Activity | Reference |

| 3,4-Diaryl-5-methylisoxazoles | Relocation of methyl group from C5 to C3 or C4 | Significant loss of anticancer activity | acs.org |

| 3,4-Diaryl-5-methylisoxazoles | Substitution at C2 with groups larger than methyl | Decreased anticancer activity | acs.org |

| 5-(3-Alkylquinolin-2-yl)-3-aryl isoxazoles | Fluorine or trifluoromethyl group at the 4-position of the phenyl ring | Promotion of cytotoxicity | nih.gov |

| Pyridinyl-4,5-2H-isoxazole derivatives | Hydrophobic groups on the phenyl ring | Potent in vitro inhibitory activity against MCF-7 | nih.gov |

| Trisubstituted Isoxazoles | Hydrogen bond donating N-heterocycle at C5 | Increased potency toward RORγt | nih.gov |

Positional Isomer Effects on Activity Profiles

The spatial arrangement of the nitrogen atom within the pyridine ring and the point of attachment to the isoxazolone core can have a profound impact on the biological activity of the analogues. The 3-pyridinyl isomer, as specified in the parent compound, presents a particular electronic and steric profile that differs from its 2-pyridinyl and 4-pyridinyl counterparts.

Studies on related heterocyclic systems have demonstrated the significance of positional isomerism. For instance, in the investigation of 3,4-diarylisoxazole analogues, replacing a phenyl ring with a pyridyl ring at different positions led to varied effects on anticancer activity. The introduction of a nitrogen atom at the 4-position of a phenyl ring (to create a 4-pyridyl moiety) in one analogue resulted in a loss of activity against the MCF7 cancer cell line. acs.org In the same study, a 2-pyridyl analogue with a methyl substituent showed partially restored potency against one cell line but a more pronounced activity loss against another. acs.org

These findings suggest that the position of the nitrogen atom in the pyridinyl ring of 5-(pyridinyl)-3(2H)-isoxazolone analogues would likely influence their binding affinity and selectivity for a given biological target. The different electronic distribution and hydrogen bonding capabilities of the 2-, 3-, and 4-pyridinyl isomers can lead to distinct interactions with receptor sites.

The following table illustrates the impact of positional isomerism on the biological activity of related heterocyclic compounds.

| Compound Series | Positional Isomer Modification | Observed Effect on Biological Activity | Reference |

| 3,4-Diaryl-5-methylisoxazoles | Replacement of 4-methylphenyl with 4-pyridyl | Loss of activity against MCF7 cell line | acs.org |

| 3,4-Diaryl-5-methylisoxazoles | Replacement of phenyl with 2-pyridyl (with methyl substituent) | Partial restoration of potency against Huh7, but more pronounced loss against MCF7 | acs.org |

| Trisubstituted Isoxazoles | Nitrogen shift in the pyrrole (B145914) ring at C5 (2- vs 3-position) | 4.5-fold decrease in potency | nih.gov |

Computational and Theoretical Chemistry in 3 2h Isoxazolone, 5 3 Pyridinyl Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the interactions that drive biological activity.

In the context of 3(2H)-Isoxazolone, 5-(3-pyridinyl)- and its analogs, molecular docking simulations are employed to predict how these compounds interact with the active sites of various biological targets. These simulations calculate the binding affinity, often expressed as a binding energy score (in kcal/mol), which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and potent ligand-receptor complex.

Research on various isoxazole (B147169) derivatives has utilized molecular docking to explore their potential as inhibitors for a range of enzymes and receptors. For instance, studies on isoxazole-carboxamide derivatives as potential COX enzyme inhibitors used docking to understand how modifications to the molecule affected binding. nih.gov Similarly, docking studies on isoxazole derivatives against carbonic anhydrase revealed key interactions within the enzyme's active site. acs.org These studies help identify crucial amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

While specific docking data for 3(2H)-Isoxazolone, 5-(3-pyridinyl)- is not extensively published, studies on analogous structures provide a model for its potential interactions. For example, docking of various heterocyclic compounds against bacterial and fungal protein targets like GlcN-6-P synthase has shown that the specific orientation and functional groups of the ligand are critical for achieving a low binding energy and, consequently, high inhibitory activity. nih.gov The pyridinyl nitrogen in 3(2H)-Isoxazolone, 5-(3-pyridinyl)- is a key feature that can act as a hydrogen bond acceptor, potentially anchoring the molecule within a target's active site.

Table 1: Example of Molecular Docking Data for Structurally Related Compounds This table presents sample binding energy data from docking studies of various heterocyclic compounds against specific protein targets to illustrate the type of information generated.

| Compound Class | Protein Target | PDB ID | Binding Energy (kcal/mol) |

| Isoxazole-Triazole Hybrid | PI3Kα | 3ZIM | -10.4 |

| Triazole Derivative | GlcN-6-P synthase | 2VKO | -10.49 |

| Isoxazole Derivative | Carbonic Anhydrase | 1AZM | -13.53 |

| Isoxazole-Carboxamide | COX-2 | 4COX | -9.5 |

| Isoxazole Derivative | S. aureus protein | 1HNJ | -13.7 |

Data sourced from studies on various isoxazole and triazole derivatives to exemplify typical results. acs.orgnih.govqu.edu.saresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations provide a fundamental understanding of a compound's geometry, stability, and reactivity.

For isoxazolone derivatives, DFT is a powerful tool. Researchers use DFT to optimize the three-dimensional structure of the molecule, predicting bond lengths and angles with high accuracy. nih.govresearchgate.net This optimized geometry is the foundation for further calculations and is often the starting point for molecular docking simulations. acs.org

DFT calculations are also used to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive. Furthermore, DFT can compute the distribution of electron density across the molecule, generating electrostatic potential maps that highlight electron-rich and electron-poor regions. This information is invaluable for understanding and predicting how a molecule will interact with other molecules, including its biological target. nih.gov For 3(2H)-Isoxazolone, 5-(3-pyridinyl)-, these maps would reveal the electrostatic character of the isoxazolone ring and the pyridinyl moiety, predicting sites for potential hydrogen bonding or other electrostatic interactions. researchgate.net

Table 2: Key Parameters from DFT Calculations on Isoxazole Derivatives This table lists typical quantum chemical descriptors calculated using DFT for isoxazole derivatives and their significance.

| Parameter | Description | Significance in Drug Research |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. |

| Chemical Potential (μ) | The tendency of electrons to escape from a system | Relates to the molecule's electronegativity. |

| Hardness (η) | Resistance to change in electron configuration | Measures the molecule's stability. |

| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons | Indicates the molecule's capacity to act as an electrophile. |

These parameters are commonly calculated in DFT studies of heterocyclic compounds to analyze their electronic structure and reactivity. researchgate.net

In Silico Approaches to Structure-Activity Relationship (SAR) Elucidation

In silico Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. By computationally analyzing a series of related compounds, researchers can build models that correlate structural modifications with changes in activity.

For the isoxazole class of compounds, SAR studies have been crucial in optimizing their therapeutic potential. nih.gov For instance, research on isoxazole-based anticancer agents has shown that the type and position of substituents on the aromatic rings attached to the isoxazole core can dramatically influence cytotoxicity. nih.gov An electron-withdrawing group like a trifluoromethyl or a fluorine atom at a specific position might enhance activity, while other groups could diminish it. nih.gov

In the case of 3(2H)-Isoxazolone, 5-(3-pyridinyl)-, SAR studies would involve computationally evaluating a library of analogs where the pyridinyl ring is substituted at different positions or replaced with other heterocyclic or aromatic systems. Quantitative Structure-Activity Relationship (QSAR) models, a more advanced form of SAR, develop mathematical equations that link molecular descriptors (like those from DFT) to biological activity. researchgate.net A QSAR study on isoxazole derivatives with anticonvulsant activity successfully created a model that could predict the activity of new compounds based on specific physicochemical parameters. researchgate.net Such models are powerful tools for rationally designing new, more potent compounds and for screening virtual libraries to prioritize which molecules to synthesize and test in the lab.

Mechanistic Investigations and Biological Activities of 3 2h Isoxazolone, 5 3 Pyridinyl and Its Derivatives in Vitro Focus

Antineoplastic and Antiproliferative Activities

In Vitro Cytotoxicity against Cancer Cell Lines

Derivatives of 5-(3-pyridinyl)-3(2H)-isoxazolone have demonstrated notable cytotoxic effects against a panel of human cancer cell lines. The antiproliferative activity of these compounds is influenced by the nature of the substituents on the core structure.

Studies on a series of indole-containing isoxazole (B147169) derivatives have revealed their potential as antiproliferative agents. For instance, select compounds from this class have been tested against human breast adenocarcinoma (MCF-7) and prostate carcinoma (DU145) cell lines, showing measurable inhibitory activity. nih.gov One particular indole-isoxazole derivative exhibited an IC50 value of 10.23 μM in an in vitro sPLA2 inhibition assay, and subsequent testing confirmed its antiproliferative effects on MCF-7 and DU145 cells. nih.gov

While specific IC50 values for 3(2H)-Isoxazolone, 5-(3-pyridinyl)- against a broad range of cell lines such as HepG2 (liver carcinoma), HeLa (cervical cancer), A375P (melanoma), U937 (histiocytic lymphoma), H1437 (lung cancer), and HT-29 (colon adenocarcinoma) are not extensively documented in publicly available literature, the activity of related derivatives suggests a potential for broad-spectrum cytotoxicity. For example, novel pyrrolo[2,3-d]pyrimidine derivatives, which share some structural similarities with pyridinyl-isoxazolones, have shown potent cytotoxicity. One such compound displayed an IC50 of 1.66 µM against MCF-7 cells. nih.gov Another related compound was found to be highly active against PC3 prostate cancer cells with an IC50 value of 0.19 µM. nih.gov

The following table summarizes the cytotoxic activities of related isoxazole and pyrimidine (B1678525) derivatives against various cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Indole-isoxazole derivative | MCF-7 | Antiproliferative activity observed | nih.gov |

| Indole-isoxazole derivative | DU145 | Antiproliferative activity observed | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative (10b) | MCF-7 | 1.66 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative (10a) | PC3 | 0.19 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative (9e) | A549 | 4.55 | nih.gov |

Molecular Mechanisms of Action in Cancer Pathways

The anticancer effects of 3(2H)-Isoxazolone, 5-(3-pyridinyl)- and its derivatives are attributed to their interaction with various molecular targets within cancer-related signaling pathways.

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation of leukemic cells, particularly in acute myeloid leukemia (AML). nih.govnih.gov The FLT3-ITD (internal tandem duplication) mutation is a common alteration found in AML patients. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers, including breast and lung cancer. nih.govmdpi.com Aberrant STAT3 signaling promotes tumor cell proliferation, survival, and angiogenesis.

Recent studies have highlighted the potential of isoxazole derivatives to modulate the STAT3 signaling pathway. A library of isoxazole derivatives synthesized from piperic acid was shown to inhibit STAT3 in triple-negative breast cancer. nih.gov Computational modeling and cell viability studies confirmed the anticancer activity of these derivatives in breast cancer cell lines. nih.gov Furthermore, other heterocyclic compounds, such as novel 1,3,4-oxadiazole (B1194373) derivatives, have been shown to exert their antitumor effects in lung cancer by targeting STAT3 signaling. mdpi.com One such compound, CHK9, reduced the phosphorylation of STAT3 at tyrosine 705 (Y705) in a dose-dependent manner and decreased the expression of STAT3 target genes like Bcl-2 and Bcl-xL. mdpi.comresearchgate.net These findings point towards STAT3 inhibition as a plausible mechanism of action for pyridinyl-isoxazolone derivatives.

Secretory phospholipases A2 (sPLA2s) are a group of enzymes that play a role in inflammation and have been implicated in cancer progression. Inhibition of sPLA2 is therefore considered a potential therapeutic strategy. nih.gov

Research into indole-containing isoxazole derivatives has demonstrated their ability to inhibit sPLA2. One study reported an indole-isoxazole derivative with an in vitro sPLA2 inhibitory IC50 value of 10.23 μM. nih.gov This inhibition of sPLA2 activity is believed to contribute to the compound's anti-inflammatory and antiproliferative effects. nih.gov The structural features of isoxazolones may allow them to interact with the active site of sPLA2, thereby blocking its enzymatic function.

The diverse biological activities of isoxazole derivatives suggest that they may interact with multiple molecular targets. For example, some quinoline (B57606) derivatives, which share the nitrogen-containing heterocyclic feature, have been shown to inhibit the JAK-STAT3 pathway, a critical signaling cascade in many cancers. nih.gov Specifically, a 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ethyl ester was identified as a potential STAT3 pathway inhibitor. nih.gov Further optimization of this hit led to a derivative that inhibited STAT3-Y705 phosphorylation with an EC50 of 170 nM. nih.gov

Antimicrobial Activities

Derivatives of isoxazole are recognized for their potential to combat a wide array of microbial pathogens, including bacteria, fungi, and helminths. nih.govnih.gov The specific substitution patterns on the isoxazole ring play a crucial role in defining the spectrum and potency of their antimicrobial effects. nih.gov

Antibacterial Spectrum and Efficacy

The antibacterial potential of isoxazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. Studies on related pyridinyl-containing heterocyclic compounds, such as 3-(3-pyridyl)-oxazolidinone and 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, provide valuable insights into the efficacy of the pyridinyl moiety in antibacterial agents.

These compounds have demonstrated significant activity, particularly against Gram-positive bacteria. For instance, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives showed potent antibacterial activity against several drug-sensitive and drug-resistant Gram-positive strains. nih.gov One compound from this series, compound 7j, exhibited an inhibitory effect against Staphylococcus aureus that was eight times stronger than the antibiotic linezolid (B1675486), with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov Another study highlighted that certain 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives possess a broad activity spectrum against Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus epidermidis. researchgate.net

Conversely, many isoxazole derivatives show limited to no activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov The introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed in some cases to enhance antimicrobial activity. nih.gov

While extensive data exists for many common pathogens, specific efficacy data for 3(2H)-Isoxazolone, 5-(3-pyridinyl)- derivatives against Streptococcus pyogenes was not prominent in the reviewed literature.

Table 1: In Vitro Antibacterial Activity of Selected Pyridinyl and Isoxazole Derivatives

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone (Compound 7j) | Staphylococcus aureus (ATCC25923) | 0.25 | nih.gov |

| 3-(3-pyridyl)-oxazolidone-5-methyl ester (Compound 12e) | Bacillus subtilis | 16 | researchgate.net |

| 3-(3-pyridyl)-oxazolidone-5-methyl ester Derivatives | Staphylococcus aureus | Broad Spectrum Activity | researchgate.net |

| 3-(3-pyridyl)-oxazolidone-5-methyl ester Derivatives | Streptococcus pneumoniae | Broad Spectrum Activity | researchgate.net |

| 3-(3-pyridyl)-oxazolidone-5-methyl ester Derivatives | Staphylococcus epidermidis | Broad Spectrum Activity | researchgate.net |

| Isoxazole-Thiophene Derivative (PUB9) | Staphylococcus aureus | MIC >1000x lower than other derivatives | nih.gov |

| Isoxazole-Thiophene Derivative (PUB9) | Pseudomonas aeruginosa | Biofilm Reduction >90% | nih.gov |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivatives | Escherichia coli | No Activity | nih.gov |

Anthelmintic Activity

The isoxazole structure is a known pharmacophore with antiparasitic properties, including anthelmintic activity. researchgate.net Research into various isoxazole derivatives has confirmed their potential to combat helminth infections.

A study on 3-substituted 5-methylthio-isoxazoles demonstrated in vitro activity against both Ancylostoma ceylanicum and Nematospiroides dubius. researchgate.net Furthermore, related pyridinyl compounds have also been investigated for this purpose. For example, 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives were evaluated for their anthelmintic effects against the adult Indian earthworm, Pheretima posthuma, with one derivative (compound 11b) showing the most promising results. researchgate.net These findings suggest that the pyridinyl-isoxazolone scaffold is a viable candidate for the development of new anthelmintic drugs. researchgate.netresearchgate.net

Antifungal Activity

Isoxazole derivatives have been widely studied for their antifungal properties against various human and plant pathogens. nih.govnih.govresearchgate.net The antifungal action is often dependent on the specific substituents attached to the heterocyclic ring.

Several studies have confirmed the efficacy of isoxazole derivatives against species such as Aspergillus niger, Aspergillus flavus, and Candida albicans. nih.govnih.govresearchgate.net For instance, certain 4-aroyl isoxazolines were found to be effective against Aspergillus flavus and Aspergillus niger. researchgate.net In another study, isoxazole-thiophene derivatives demonstrated significant activity against C. albicans. nih.gov Some isoxazole benzamides have also shown promising antifungal activity against a range of Aspergillus and Candida species. nih.gov

However, in a broad screening of one series of isoxazole and triazole derivatives, none of the tested compounds exhibited antifungal activity, highlighting the structural dependency of this biological effect. nih.govresearchgate.net Specific data on the activity of 5-(3-pyridinyl)-isoxazolone derivatives against Trichoderma viride, Aspergillus brasiliensis, and Saccharomyces cerevisiae is not extensively covered in the reviewed scientific literature.

Table 2: In Vitro Antifungal Activity of Selected Isoxazole Derivatives

| Compound Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Isoxazole Benzamides | Aspergillus flavus | Promising Activity | nih.gov |

| Isoxazole Benzamides | Aspergillus niger | Promising Activity | nih.gov |

| Isoxazole Benzamides | Candida albicans | Promising Activity | nih.gov |

| 4-Aroyl Isoxazolines | Aspergillus flavus | Zone of Inhibition Measured | researchgate.net |

| 4-Aroyl Isoxazolines | Aspergillus niger | Zone of Inhibition Measured | researchgate.net |

| Isoxazole-Thiophene Derivative (PUB9) | Candida albicans | Biofilm Reduction >90% | nih.gov |

Mechanisms of Antimicrobial Action

The mechanisms through which isoxazole derivatives exert their antimicrobial effects are diverse. For some related heterocyclic compounds, the mode of action has been linked to the inhibition of crucial cellular processes.

A particularly noteworthy target is the bacterial sliding clamp (the DNA polymerase III subunit β), an essential protein for DNA replication. rsc.org While not directly demonstrated for isoxazolones, research on 3-(pyridine-3-yl)-2-oxazolidinone derivatives has explored targeting the bacterial sliding clamp through fragment-based approaches, suggesting this as a possible mechanism for related pyridinyl compounds. semanticscholar.orgnih.govcore.ac.uk Oxazolidinones themselves are known to inhibit the initiation of bacterial protein synthesis. nih.govnih.gov Other potential mechanisms for isoxazole-related compounds include covalent modification of protein targets; for example, 3-bromo-4,5-dihydroisoxazole (B8742708) is capable of reacting with nucleophilic amino acid residues in enzyme active sites. researchgate.net

Anti-inflammatory Properties

Beyond their antimicrobial effects, isoxazole-containing compounds are investigated for their anti-inflammatory potential. nih.govresearchgate.net This activity is often linked to the inhibition of key signaling molecules involved in the inflammatory cascade.

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling pathway that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β. sigmaaldrich.comsigmaaldrich.com As such, it is a major target for the development of anti-inflammatory drugs.

The pyridinyl-imidazole class of compounds was among the first to be identified as potent inhibitors of this kinase. researchgate.net This has spurred extensive research into other pyridinyl-containing heterocycles as p38 MAP kinase inhibitors. nih.gov Significantly, isoxazolone-based structures have been specifically identified as inhibitors of p38 MAP kinases, with structure-activity relationship (SAR) studies being transferred from N-1-substituted imidazoles to the isoxazolone scaffold. nih.gov

The potency of p38 inhibition can be high, with some pyridinyl-based inhibitors demonstrating IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) in the double-digit nanomolar range. nih.gov For example, a pyrido[2,3-b]pyrazine (B189457) derivative showed a p38α MAP kinase IC₅₀ of 38 nM, while a specific methylsulfanylimidazole-based inhibitor has an IC₅₀ of 380 nM for p38α. sigmaaldrich.comsigmaaldrich.comnih.gov This body of evidence strongly supports the investigation of 3(2H)-Isoxazolone, 5-(3-pyridinyl)- as a potential inhibitor of p38 MAP kinase for anti-inflammatory applications.

Table 3: IC₅₀ Values of Selected p38 MAP Kinase Inhibitors

| Inhibitor Class / Compound | Target | IC₅₀ | Reference |

|---|---|---|---|

| Pyrido[2,3-b]pyrazine derivative (Compound 9e) | p38α MAP Kinase | 38 nM | nih.gov |

| Pyridinylquinoxaline derivative (Compound 6f) | p38α MAP Kinase | 81 nM | nih.gov |

| p38 MAP Kinase Inhibitor III | p38α MAP Kinase | 380 nM | sigmaaldrich.comsigmaaldrich.com |

| Isoxazolone-based inhibitors | p38 MAP Kinase | SAR established | nih.gov |

Secretory Phospholipase A2 (sPLA2) Inhibition

Currently, there is a lack of specific in vitro research data detailing the direct inhibitory effects of 3(2H)-Isoxazolone, 5-(3-pyridinyl)- on secretory phospholipase A2 (sPLA2) enzymes.

Lipoxygenase (LOX) Inhibition

Isoxazole derivatives have been the subject of investigations into their potential as lipoxygenase (LOX) inhibitors, key enzymes in the biosynthesis of pro-inflammatory leukotrienes. nih.govplos.orgnih.gov Research on various isoxazole analogs has demonstrated a capacity to inhibit 5-lipoxygenase (5-LOX), suggesting a potential mechanism for anti-inflammatory action. nih.govplos.orgnih.gov

A study evaluating a series of ten synthesized isoxazole derivatives for their in vitro 5-LOX inhibitory activity revealed that all tested compounds exhibited a blocking effect on the enzyme. nih.gov The inhibitory concentrations (IC₅₀), which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, were determined for these derivatives. For instance, one compound demonstrated a concentration-dependent inhibition of 5-LOX with an IC₅₀ value of 8.47 μM. nih.govnih.gov Another compound in the same series also showed notable 5-LOX inhibitory effects with an IC₅₀ of 10.48 μM. nih.govnih.gov The most potent compound among the tested series exhibited the lowest IC₅₀ value, indicating strong inhibition, while other analogs also showed significant activity. nih.govplos.orgnih.gov

The mechanism of this inhibition is thought to involve the interaction of the isoxazole scaffold with the active site of the 5-LOX enzyme. nih.gov Molecular docking studies have suggested that these compounds can bind within the active pocket of 5-LOX, interacting with key amino acid residues. nih.gov It has been noted that the combined inhibition of both cyclooxygenase (COX) and 5-LOX pathways can lead to significant anti-inflammatory effects. plos.org

While direct data on 3(2H)-Isoxazolone, 5-(3-pyridinyl)- is not specified in these studies, the consistent LOX inhibitory activity across a range of isoxazole derivatives suggests that this class of compounds holds potential for modulating the lipoxygenase pathway.

Cytokine Release Modulation

For example, pyridinyl imidazole (B134444) compounds have been shown to potently inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) both in vitro and in vivo. nih.gov One such compound, SK&F 86002, inhibited lipopolysaccharide (LPS)-stimulated TNF-α production in the murine macrophage-like cell line RAW 264.7 and in peritoneal macrophages with a half-maximal inhibitory concentration (IC₅₀) of 5 μM. nih.gov This class of compounds demonstrated a consistent rank order of potency for TNF-α inhibition in both human and murine cells. nih.gov

Furthermore, the inhibition of APE1/Ref-1 redox activity by the inhibitor E3330 has been shown to block TNF-α-induced activation of Interleukin-8 (IL-8) production in liver cancer cell lines. plos.org This inhibitor was found to significantly suppress TNF-α-induced IL-8 protein release and attenuate IL-8 promoter activity in a dose-dependent manner. plos.orgplos.org This suggests that targeting redox signaling pathways can modulate inflammatory cytokine expression.

In studies on human keratinocytes, luteolin (B72000) 7-methyl ether, a compound isolated from Wikstroemia ganpi, was found to reduce the mRNA expression of several cytokines, including IL-4 and IL-6, that are induced by a mixture of TNF-α and interferon-gamma (IFN-γ). nih.gov This highlights the potential for small molecules to interfere with cytokine signaling cascades in inflammatory conditions.

Although these findings are for related or different molecular structures, they underscore the potential for heterocyclic compounds containing pyridinyl or isoxazole moieties to modulate the production of key inflammatory cytokines like TNF-α, IL-6, and IL-8.

Cyclooxygenase (COX-1) Inhibition

The cyclooxygenase (COX) enzymes are critical mediators of inflammation, and their inhibition is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). springernature.comacademicjournals.org There are two main isoforms, COX-1 and COX-2. springernature.com While COX-2 is an inducible enzyme involved in inflammatory processes, COX-1 is constitutively expressed and plays a role in physiological functions. springernature.comacademicjournals.org

Research into isoxazole derivatives has explored their inhibitory activity against both COX isoforms. nih.govfrontiersin.org A study of newly synthesized isoxazole derivatives showed that these compounds exhibited inhibitory effects against both COX-1 and COX-2 enzymes in vitro. nih.govfrontiersin.org However, the study noted that the compounds displayed a degree of selectivity towards COX-2 over COX-1. nih.govfrontiersin.org The potency of these compounds was quantified by their IC₅₀ values, which is the concentration required to achieve 50% inhibition of the enzyme. nih.govfrontiersin.org For some of the tested isoxazole derivatives, significant IC₅₀ values were observed against the COX-1 enzyme when compared to a standard drug. frontiersin.org

The evaluation of various iridoids isolated from medicinal plants also demonstrated inhibitory activity against COX-1 and COX-2, with some compounds showing preferential inhibition of one isoform over the other. nih.gov The development of in vitro assays has been crucial for characterizing the COX-1 and COX-2 inhibitory activities of various compounds and for identifying those with preferential selectivity. springernature.com

While specific IC₅₀ values for 3(2H)-Isoxazolone, 5-(3-pyridinyl)- against COX-1 are not detailed in the available literature, the general findings for the isoxazole class of compounds suggest a potential for interaction with this enzyme, although often with a preference for the COX-2 isoform.

Antiplatelet Aggregation Effects

Derivatives of pyridylisoxazole have demonstrated significant potential as inhibitors of platelet aggregation in vitro. researchgate.netresearchgate.net Studies on a series of 5-substituted 3-pyridylisoxazoles revealed that these compounds are effective antiplatelet agents in human platelet-rich plasma, with activity observed in the concentration range of 1•10⁻⁶ to 1•10⁻⁴ mol L⁻¹. researchgate.net

One particularly relevant compound, 5-phenyl-3-(3-pyridyl)isoxazole, a close structural analog to the subject compound, has been studied for its anti-aggregatory activity. researchgate.net This compound was shown to completely suppress platelet aggregation induced by arachidonic acid. researchgate.net Furthermore, it inhibited the second wave of platelet aggregation induced by adrenaline and adenosine (B11128) diphosphate (B83284) (ADP). researchgate.net The antiplatelet activity of the substituted isoxazole was found to be 1.1 to 1.5 times higher than its bioisosteric analog, 5-phenyl-3-(3-pyridyl)-1,2,4-oxadiazole. researchgate.net It was also determined that these compounds are not thrombin inhibitors at concentrations up to 250 μM. researchgate.net The mechanism of action is suggested to be at or after the thromboxane (B8750289) A2 reception stage, as the compounds did not inhibit cyclooxygenase or thromboxane synthase. researchgate.net

Other research on synthetic isoxazoles has identified compounds that inhibit platelet aggregation induced by ADP and collagen. nih.gov One of the most active compounds in a tested series, isoxazole 8, demonstrated an inhibition of platelet aggregation of around 70%. nih.gov This compound was also found to reduce the expression of inflammatory markers on activated platelets, such as soluble CD40 ligand (sCD40L) and soluble P-selectin (sP-selectin). nih.gov

The antiplatelet effects of fluorophenyl-substituted 2-isoxazoline-5-carboxylic acids and their methyl esters have also been evaluated. accscience.com These compounds were found to suppress the activation of platelet receptors GPIIa/IIIb, thereby inhibiting platelet aggregation. accscience.com

Table 1: In Vitro Antiplatelet Aggregation Activity of Pyridylisoxazole Derivatives

| Compound | Inducer | Effect | Concentration Range | Reference |

|---|---|---|---|---|

| 5-substituted 3-pyridylisoxazoles | Arachidonic Acid | Inhibition of platelet aggregation | 1•10⁻⁶ to 1•10⁻⁴ mol L⁻¹ | researchgate.net |

| 5-phenyl-3-(3-pyridyl)isoxazole | Arachidonic Acid | Complete suppression of aggregation | Not specified | researchgate.net |

| 5-phenyl-3-(3-pyridyl)isoxazole | Adrenaline, ADP | Inhibition of second wave of aggregation | Not specified | researchgate.net |

| Isoxazole 8 | Not specified | ~70% inhibition of aggregation | Not specified | nih.gov |

| Methyl ester of 3-[3-fluorophenyl]-2-isoxazoline carboxylic acid | Not specified | Suppression of GPIIa/IIIb activation | IC₅₀ = 7.5 mmol/L | accscience.com |

Antioxidant Capacity and Lipid Peroxidation Inhibition

Isoxazole and isoxazoline (B3343090) derivatives have been recognized for their antioxidant properties in various in vitro assays. nih.govplos.orgnih.govresearchgate.net The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. researchgate.net

A study investigating a series of isoxazole derivatives found that several compounds exhibited significant free radical scavenging effects. nih.govnih.gov For example, one of the most potent compounds displayed a half-maximal inhibitory concentration (IC₅₀) of 10.96 μM in a DPPH assay. nih.govnih.gov Other derivatives in the same series also showed potent dose-dependent antioxidant activity, with IC₅₀ values of 13.12 μM and 18.87 μM. nih.gov The antioxidant potential of these compounds has also been supported by computational molecular docking studies, which predict their interaction with enzymes like cytochrome c peroxidase. nih.govsemanticscholar.org

The antioxidant activity of fluorophenyl-isoxazole-carboxamide derivatives has also been reported, with some compounds demonstrating high potency in DPPH assays, even more so than the positive control, Trolox. researchgate.net These findings highlight the potential of the isoxazole scaffold in the development of compounds with significant antioxidant capacity.

Table 2: In Vitro Antioxidant Activity of Isoxazole Derivatives (DPPH Assay)

| Compound Series | Most Potent Compound (IC₅₀) | Other Active Compounds (IC₅₀) | Reference |

|---|---|---|---|

| Isoxazole Derivatives | 10.96 μM | 13.12 μM, 18.87 μM | nih.govnih.gov |

Enzyme Inhibitory Profiles (Beyond Antiproliferative and Anti-inflammatory)

Beyond their well-documented anti-inflammatory and antiproliferative effects, isoxazole derivatives have been explored for their inhibitory activity against other enzyme systems.

In one study, fluorophenyl-isoxazole-carboxamide derivatives were evaluated for their inhibitory activity against lipase (B570770) and α-amylase enzymes. researchgate.net However, the inhibition of these particular enzymes by the tested compounds was found to be weak. researchgate.net

This suggests that while the isoxazole scaffold is versatile and has been successfully incorporated into inhibitors for various enzymes, the specific derivatives tested in this instance did not show significant potency against lipase and α-amylase. Further research would be necessary to determine if 3(2H)-Isoxazolone, 5-(3-pyridinyl)- or other related derivatives possess inhibitory activity against a broader range of enzymes beyond those involved in inflammation and cell proliferation.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit. Research has indicated that various isoxazole derivatives possess the ability to inhibit this enzyme.

Furthermore, the hybridization of isoxazole with other pharmacologically active moieties, such as pyridine (B92270), has been explored for enhanced biological activity. nih.gov Coumarin-isoxazole-pyridine hybrids have been noted for their potential anti-acetylcholinesterase properties. nih.gov This suggests that the presence of the pyridinyl group in 3(2H)-Isoxazolone, 5-(3-pyridinyl)- could contribute to its interaction with the acetylcholinesterase enzyme.

Interactive Data Table: Acetylcholinesterase Inhibition by Isoxazole Derivatives

| Compound Class | Most Potent IC50 (µM) | AChE Source |

|---|

Cytochrome P-450 2A6 Inhibition

Cytochrome P-450 2A6 (CYP2A6) is a member of the cytochrome P450 superfamily of enzymes, primarily involved in the metabolism of xenobiotics, including nicotine. Inhibition of CYP2A6 can increase the bioavailability of nicotine, a strategy being investigated for smoking cessation therapies. The pyridine ring is a key structural feature in many known CYP2A6 inhibitors.

Specific in vitro inhibition data for 3(2H)-Isoxazolone, 5-(3-pyridinyl)- against CYP2A6 is not explicitly detailed in the available literature. However, the structural component of a pyridine ring is a strong indicator of potential activity. Research into isoxazole-pyridine hybrids has highlighted their potential as inhibitors of human cytochrome P-450 2A6. nih.gov The synthesis of such hybrids often involves the 1,3-dipolar cycloaddition of nitrile oxides, generated in situ from the corresponding aldoximes, to alkynes. nih.gov

Studies on other isoxazole-containing compounds have shown varied interactions with cytochrome P450 enzymes. For example, the anti-inflammatory drug leflunomide, which features a 3-unsubstituted isoxazole ring, undergoes metabolic ring scission catalyzed by the P450Fe(II) form of the enzyme rather than straightforward inhibition. nih.gov In contrast, some isoxazole derivatives have been shown to be insignificant inhibitors of various P450 isoforms. researchgate.net This highlights the high degree of structural specificity required for potent and selective P450 inhibition.

Interactive Data Table: Cytochrome P-450 Inhibition by Related Compounds

| Compound/Metabolite | P450 Isoform(s) Inhibited | Potency (IC50) |

|---|---|---|

| UTL-5g | CYP1A2, CYP2B6, CYP2C19 | IC50 > 20 µM |

| DCA (metabolite of UTL-5g) | CYP1A2, CYP2B6, CYP2C19 | IC50 > 28 µM |

It is important to note that while the data on related compounds is informative, dedicated in vitro studies on 3(2H)-Isoxazolone, 5-(3-pyridinyl)- are necessary to definitively characterize its inhibitory potential against both acetylcholinesterase and cytochrome P-450 2A6.

Synthetic Applications and Chemical Transformations of Isoxazolone Scaffolds

Isoxazolones as Precursors in Organic Synthesis

Isoxazolones and their derivatives are valuable precursors for the synthesis of more complex molecules, particularly other heterocyclic systems. researchgate.netresearchgate.net The isoxazole (B147169) nucleus can undergo controlled ring-opening and rearrangement reactions when subjected to specific conditions such as catalytic hydrogenation, reduction with metal carbonyls, or thermolysis. acs.orgacs.org These transformations allow chemists to leverage the isoxazole structure as an intermediate building block, enabling the construction of diverse molecular architectures like pyridines, pyrroles, and isoquinolines. researchgate.netnih.gov The strategic placement of substituents on the isoxazole ring plays a crucial role in directing the outcome of these synthetic transformations. researchgate.net For example, isoxazoles with a heteroatom substituent at the C5 position are often used as precursors for 2H-azirine-2-carboxylic acid derivatives, which are themselves versatile building blocks. researchgate.net

Ring Opening Reactions of Isoxazolone Derivatives

The cleavage of the weak N-O bond is a characteristic reaction of the isoxazole ring, making it susceptible to various ring-opening transformations. These reactions are fundamental to the use of isoxazolones as synthetic precursors.

One significant strategy is the reductive cleavage of the isoxazole ring. This can be accomplished using methods like catalytic reduction with hydrogen over catalysts such as Palladium on carbon (Pd/C) or through the use of metal carbonyls like molybdenum hexacarbonyl (Mo(CO)₆). acs.orgacs.org These reductive processes typically yield β-aminoenones or related intermediates, which can then be cyclized to form different heterocyclic systems. acs.orgacs.org

A more advanced application of ring-opening is the Ring Opening and Ring Closing Cascade (ROCC) mechanism. researchgate.net This approach allows for the synthesis of functionalized pyrrole (B145914) and isoquinoline (B145761) derivatives from isoxazole precursors in good to excellent yields under mild conditions. researchgate.net The specific product formed is dependent on the strategic placement of different substituents on the initial isoxazole moiety. researchgate.net

Conversion of Isoxazolone Ring to Other Heterocyclic Systems

The transformation of the isoxazole core into other heterocyclic scaffolds is a powerful tool in synthetic chemistry, providing access to a variety of important molecular frameworks.